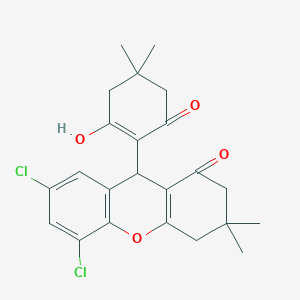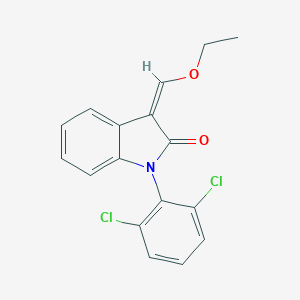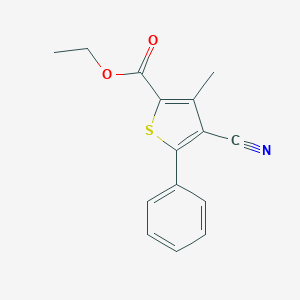
2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione, also known as DCTD, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCTD is a xanthene derivative that has been synthesized through a multi-step process involving the condensation of 2,4-dichlorobenzaldehyde with 3,3-dimethyl-1-butanol, followed by cyclization and oxidation reactions.
Mecanismo De Acción
The exact mechanism of action of 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This leads to a decrease in the production of DNA, which can ultimately lead to cell death. Additionally, 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has been shown to induce oxidative stress in cancer cells, which can also contribute to their death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has also been shown to have other biochemical and physiological effects. Studies have shown that 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione can inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione in lab experiments is its potency and specificity. 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has been shown to exhibit potent anticancer activity at low concentrations, making it a valuable tool for studying the mechanisms of cancer cell death. Additionally, 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has been shown to be selective for cancer cells, which means that it has minimal toxicity to normal cells.
However, there are also some limitations to using 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione in lab experiments. One of the main limitations is its solubility. 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is a relatively new compound, and there is still much to be learned about its properties and potential applications.
Direcciones Futuras
There are many potential future directions for research on 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is the development of new anticancer drugs based on the structure of 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione. Researchers are exploring ways to modify the structure of 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione to improve its potency and selectivity for cancer cells. Additionally, there is interest in exploring the use of 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione in combination with other anticancer drugs to enhance their efficacy.
Another potential area of research is the use of 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione in the treatment of bacterial infections. Studies have shown that 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has potent antibacterial activity, and researchers are exploring ways to harness this activity for the development of new antibiotics.
In conclusion, 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is a synthetic compound that has shown significant promise in scientific research for its potential therapeutic applications. Its potent anticancer activity, selectivity for cancer cells, and other biochemical and physiological effects make it a valuable tool for studying the mechanisms of cancer cell death and for the development of new drugs. As research on 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione continues, there is great potential for new discoveries and applications in the fields of medicine and biology.
Métodos De Síntesis
The synthesis of 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione involves several steps, including the condensation of 2,4-dichlorobenzaldehyde with 3,3-dimethyl-1-butanol in the presence of a base such as potassium carbonate. This reaction yields the intermediate product 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-3,3-dimethylbutan-2-ol, which is then cyclized using an acid catalyst such as sulfuric acid to produce 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione. Finally, 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is oxidized using a reagent such as potassium permanganate to yield the desired product.
Aplicaciones Científicas De Investigación
2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research is the use of 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione as an anticancer agent. Studies have shown that 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism of action for many anticancer drugs.
Propiedades
Nombre del producto |
2-(5,7-dichloro-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione |
|---|---|
Fórmula molecular |
C23H24Cl2O4 |
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
5,7-dichloro-9-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3,3-dimethyl-4,9-dihydro-2H-xanthen-1-one |
InChI |
InChI=1S/C23H24Cl2O4/c1-22(2)7-14(26)19(15(27)8-22)18-12-5-11(24)6-13(25)21(12)29-17-10-23(3,4)9-16(28)20(17)18/h5-6,18,26H,7-10H2,1-4H3 |
Clave InChI |
ORJOZNAROYTULK-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)C2C3=CC(=CC(=C3OC4=C2C(=O)CC(C4)(C)C)Cl)Cl)O)C |
SMILES canónico |
CC1(CC(=C(C(=O)C1)C2C3=C(C(=CC(=C3)Cl)Cl)OC4=C2C(=O)CC(C4)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)


![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)